molecular formula C5H6N2S B14507428 (4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile CAS No. 65030-89-9

(4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B14507428
CAS No.: 65030-89-9
M. Wt: 126.18 g/mol
InChI Key: XBQCGBRSTBKEPS-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The thiazole ring in this compound consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The reaction conditions often include heating in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: (4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-2-1-5-7-3-4-8-5/h1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQCGBRSTBKEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495458
Record name (4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65030-89-9
Record name (4,5-Dihydro-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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